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molecular formula C21H17ClF2N6O3S2 B607899 GX-395 CAS No. 1235403-87-8

GX-395

Cat. No. B607899
M. Wt: 538.9728
InChI Key: QESPTBXFDDSHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541588B2

Procedure details

An alternative method of preparing Example 811 is as follows: 4-[2-(1-Azetidin-3-yl-1H-pyrazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide trifluoroacetate salt, (Example 801, 110.45 g, 0.1558 mol) was dissolved in dichloromethane (1050 mL) and methanol (110.45 mL). Acetic acid (17.86 mL, 2.73 mol) was added followed by aqueous formaldehyde solution (58.54 mL of 37 wt % in water, 0.779 mol), stirred at room temperature for 30 minutes. The solution was then cooled in an ice bath and sodium triacetoxyborohydride (82.56 g, 0.3895 mol) was added, stirred whilst warming to room temperature over 1.5 hours. Aqueous formaldehyde solution (29.27 mL of 37 wt % in water, 0.3895 mol) was added, stirred for 30 minutes then sodium triacetoxyborohydride (82.56 g, 0.3895 mol) was added and stirred at room temperature for 1.5 hours. The reaction was quenched by adding water (552.25 mL) and stirred for 30 minutes then 0.880 aqueous ammonia solution (100 mL) was added in two equal portions and stirred for a further 30 minutes. The resulting solid was filtered off and dried to give the crude title compound as a white solid, (135 g). The crude product was suspended in ethanol (405 mL) and heated to reflux for 1 hour then water (405 mL) was added and the resulting slurry was stirred at 90° C. for 30 minutes before being allowed to cool to 35° C. The solid was filtered off and dried to give the title compound as a white solid, (67.5 g).
Quantity
405 mL
Type
solvent
Reaction Step One
Name
Quantity
405 mL
Type
solvent
Reaction Step Two
Name
4-[2-(1-Azetidin-3-yl-1H-pyrazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide trifluoroacetate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1050 mL
Type
solvent
Reaction Step Three
Quantity
17.86 mL
Type
reactant
Reaction Step Four
Quantity
58.54 mL
Type
reactant
Reaction Step Five
Quantity
82.56 g
Type
reactant
Reaction Step Six
Quantity
29.27 mL
Type
reactant
Reaction Step Seven
Quantity
82.56 g
Type
reactant
Reaction Step Eight
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
110.45 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)C(O)=O.[NH:8]1[CH2:11][CH:10]([N:12]2[C:16]([C:17]3[CH:40]=[C:39]([Cl:41])[CH:38]=[CH:37][C:18]=3[O:19][C:20]3[C:25]([F:26])=[CH:24][C:23]([S:27]([NH:30][C:31]4[S:35][N:34]=[CH:33][N:32]=4)(=[O:29])=[O:28])=[C:22]([F:36])[CH:21]=3)=[CH:15][CH:14]=[N:13]2)[CH2:9]1.C(O)(=O)C.C=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl.CO.C(O)C.O>[Cl:41][C:39]1[CH:38]=[CH:37][C:18]([O:19][C:20]2[C:25]([F:26])=[CH:24][C:23]([S:27]([NH:30][C:31]3[S:35][N:34]=[CH:33][N:32]=3)(=[O:28])=[O:29])=[C:22]([F:36])[CH:21]=2)=[C:17]([C:16]2[N:12]([CH:10]3[CH2:9][N:8]([CH3:2])[CH2:11]3)[N:13]=[CH:14][CH:15]=2)[CH:40]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
405 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
405 mL
Type
solvent
Smiles
O
Step Three
Name
4-[2-(1-Azetidin-3-yl-1H-pyrazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide trifluoroacetate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F.N1CC(C1)N1N=CC=C1C1=C(OC2=CC(=C(C=C2F)S(=O)(=O)NC2=NC=NS2)F)C=CC(=C1)Cl
Name
Quantity
1050 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
17.86 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
58.54 mL
Type
reactant
Smiles
C=O
Step Six
Name
Quantity
82.56 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Seven
Name
Quantity
29.27 mL
Type
reactant
Smiles
C=O
Step Eight
Name
Quantity
82.56 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Nine
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
110.45 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An alternative method of preparing Example 811
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled in an ice bath
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
whilst warming to room temperature over 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding water (552.25 mL)
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
0.880 aqueous ammonia solution (100 mL) was added in two equal portions
STIRRING
Type
STIRRING
Details
stirred for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the crude title compound as a white solid, (135 g)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the resulting slurry was stirred at 90° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 35° C
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=C(OC2=CC(=C(C=C2F)S(=O)(=O)NC2=NC=NS2)F)C=C1)C1=CC=NN1C1CN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 67.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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